molecular formula C10H15NO B1381046 2-(3-Amino-4-methylphenyl)propan-2-ol CAS No. 1048389-81-6

2-(3-Amino-4-methylphenyl)propan-2-ol

Cat. No.: B1381046
CAS No.: 1048389-81-6
M. Wt: 165.23 g/mol
InChI Key: RXJDOCSCABAOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Amino-4-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO It is characterized by the presence of an amino group and a hydroxyl group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-4-methylphenyl)propan-2-ol can be achieved through several methods. One common approach involves the oxidation of 4-methylisopropylbenzene. In a typical procedure, 0.0011 g of 5,10,15,20-tetra(2,3,6-trichlorophenyl)porphyrin manganese(II) is dispersed in 1.3422 g of 4-methylisopropylbenzene. The mixture is stirred at 80°C under an oxygen atmosphere (1.0 atm) for 8 hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions: 2-(3-Amino-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-(3-Amino-4-methylphenyl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of viral infections.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Amino-4-methylphenol: Similar in structure but lacks the propanol group.

    4-Methylphenylpropan-2-ol: Similar but lacks the amino group.

Uniqueness: 2-(3-Amino-4-methylphenyl)propan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the same aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.

Properties

IUPAC Name

2-(3-amino-4-methylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJDOCSCABAOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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